(E)-3-(2-chloro-5-nitrophenyl)-2-cyano-N-propan-2-ylprop-2-enamide
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Overview
Description
(E)-3-(2-chloro-5-nitrophenyl)-2-cyano-N-propan-2-ylprop-2-enamide is a synthetic organic compound characterized by the presence of a chloro-nitrophenyl group, a cyano group, and an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chloro-5-nitrophenyl)-2-cyano-N-propan-2-ylprop-2-enamide typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with a suitable cyanoacetamide derivative under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E/Z isomerization to yield the (E)-isomer. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chloro-5-nitrophenyl)-2-cyano-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-amino-5-nitrophenyl)-2-cyano-N-propan-2-ylprop-2-enamide.
Reduction: 3-(2-chloro-5-nitrophenyl)-2-aminopropan-2-ylprop-2-enamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2-chloro-5-nitrophenyl)-2-cyano-N-propan-2-ylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-chloro-5-nitrophenyl)-2-cyano-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-chloro-5-nitrophenyl)-2-cyano-N-methylprop-2-enamide
- (E)-3-(2-chloro-5-nitrophenyl)-2-cyano-N-ethylprop-2-enamide
- (E)-3-(2-chloro-5-nitrophenyl)-2-cyano-N-phenylprop-2-enamide
Uniqueness
(E)-3-(2-chloro-5-nitrophenyl)-2-cyano-N-propan-2-ylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the enamide structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(2-chloro-5-nitrophenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-8(2)16-13(18)10(7-15)5-9-6-11(17(19)20)3-4-12(9)14/h3-6,8H,1-2H3,(H,16,18)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMFJOKAEKNMGU-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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